molecular formula C16H23NO2 B4850995 4-methyl-1-(4-propoxybenzoyl)piperidine

4-methyl-1-(4-propoxybenzoyl)piperidine

Cat. No. B4850995
M. Wt: 261.36 g/mol
InChI Key: KHDFXGFRQNJVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1-(4-propoxybenzoyl)piperidine, also known as MPBP, is a chemical compound that belongs to the piperidine family. It is a synthetic derivative of the opioid analgesic drug, fentanyl, which is commonly used for pain management. MPBP has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

4-methyl-1-(4-propoxybenzoyl)piperidine has been used extensively in scientific research, particularly in the field of neuroscience. It is a potent and selective agonist of the μ-opioid receptor, which is involved in the modulation of pain, reward, and addiction. 4-methyl-1-(4-propoxybenzoyl)piperidine has been used to study the structure-activity relationships of opioid receptor ligands and to investigate the mechanisms of opioid receptor activation and desensitization.

Mechanism of Action

4-methyl-1-(4-propoxybenzoyl)piperidine binds to the μ-opioid receptor with high affinity and activates it, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This results in the reduction of pain perception and the induction of euphoria. 4-methyl-1-(4-propoxybenzoyl)piperidine also activates the κ-opioid receptor, which is involved in the regulation of mood and stress responses.
Biochemical and Physiological Effects
4-methyl-1-(4-propoxybenzoyl)piperidine has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It also produces dose-dependent antinociception, sedation, and respiratory depression. 4-methyl-1-(4-propoxybenzoyl)piperidine has been found to be more potent than fentanyl in producing analgesia and respiratory depression, but less potent in producing sedation and physical dependence.

Advantages and Limitations for Lab Experiments

4-methyl-1-(4-propoxybenzoyl)piperidine has several advantages over other opioid receptor ligands in lab experiments. It is highly selective for the μ-opioid receptor and has a long duration of action, which makes it useful for studying the mechanisms of receptor activation and desensitization. However, 4-methyl-1-(4-propoxybenzoyl)piperidine has some limitations, such as its high potency and potential for producing respiratory depression, which requires careful dosing and monitoring.

Future Directions

There are several future directions for research involving 4-methyl-1-(4-propoxybenzoyl)piperidine. One area of interest is the development of novel opioid receptor ligands with improved selectivity and potency. Another area is the investigation of the role of opioid receptors in the regulation of mood and stress responses. Additionally, 4-methyl-1-(4-propoxybenzoyl)piperidine could be used to study the interactions between opioid receptors and other neurotransmitter systems, such as the dopamine and serotonin systems, which are involved in the modulation of reward and addiction.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(4-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-12-19-15-6-4-14(5-7-15)16(18)17-10-8-13(2)9-11-17/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDFXGFRQNJVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)(4-propoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-1-(4-propoxybenzoyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-methyl-1-(4-propoxybenzoyl)piperidine
Reactant of Route 3
Reactant of Route 3
4-methyl-1-(4-propoxybenzoyl)piperidine
Reactant of Route 4
Reactant of Route 4
4-methyl-1-(4-propoxybenzoyl)piperidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-methyl-1-(4-propoxybenzoyl)piperidine
Reactant of Route 6
Reactant of Route 6
4-methyl-1-(4-propoxybenzoyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.